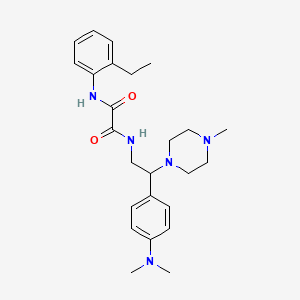

N1-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(2-ethylphenyl)oxalamide

Description

Properties

IUPAC Name |

N-[2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl]-N'-(2-ethylphenyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H35N5O2/c1-5-19-8-6-7-9-22(19)27-25(32)24(31)26-18-23(30-16-14-29(4)15-17-30)20-10-12-21(13-11-20)28(2)3/h6-13,23H,5,14-18H2,1-4H3,(H,26,31)(H,27,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBJQNTRAQSCIAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)C(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCN(CC3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H35N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(2-ethylphenyl)oxalamide, a complex organic compound, has garnered attention in recent years due to its potential biological activities. This article delves into its chemical properties, biological mechanisms, and research findings related to its efficacy in various biological contexts.

- Molecular Formula : C23H30N6O4

- Molecular Weight : 454.5 g/mol

- CAS Number : 900006-28-2

The compound features a unique structure comprising a dimethylamino group, a piperazine ring, and an oxalamide linkage, which may contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Preliminary studies suggest that it may act as an inhibitor of certain enzymes or receptors involved in cellular signaling pathways. The exact mechanisms remain under investigation, but potential targets include:

- Arylhydrocarbon Receptor (AhR) : Recent research indicates that compounds targeting the AhR can exhibit selective cytotoxicity against cancer cell lines while sparing normal cells . The structural similarities of this compound to known AhR ligands suggest it may modulate this receptor's activity.

Anticancer Activity

Several studies have explored the anticancer potential of this compound. For instance, a quantitative structure–activity relationship (QSAR) model was developed to predict the cytotoxicity of related compounds against breast cancer cell lines. The findings indicated that compounds with similar structures exhibited significant growth inhibition against drug-resistant breast cancer cell lines .

| Structure Label | Observed Growth Inhibition (GI50, µM) | Log(1/GI50, µM) | IUPAC Name |

|---|---|---|---|

| A1 | 17 | -1.23 | (Z)-2-phenyl-3-(1H-pyrrol-2-yl)acrylonitrile |

| A2 | 15 | -1.18 | (Z)-2-(4-fluorophenyl)-3-(1H-pyrrol-2-yl)acrylonitrile |

| A3 | 4 | -0.60 | (Z)-2-(4-chlorophenyl)-3-(1H-pyrrol-2-yl)acrylonitrile |

| A5 | 0.56 | 0.25 | (Z)-2-(3,4-dichlorophenyl)-3-(1H-pyrrol-2-yl)acrylonitrile |

The data indicates that structural modifications can significantly influence biological activity, highlighting the importance of continued research into this compound's derivatives.

Inhibitory Effects on Enzymes

In vitro studies have shown that the compound exhibits inhibitory effects on various enzymes relevant to cancer metabolism and proliferation. This suggests potential applications in therapeutic contexts where enzyme modulation is beneficial.

Case Studies and Research Findings

A study investigating the selectivity of ligands for breast cancer cell lines found that certain compounds demonstrated up to 500-fold selectivity over healthy cells, with GI50 values lower than 1 nM . This level of specificity is crucial for developing targeted therapies that minimize damage to normal tissues.

Q & A

Basic Research Questions

Q. What are the key considerations in synthesizing N1-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(2-ethylphenyl)oxalamide?

- Methodology : Synthesis typically involves multi-step reactions, including coupling of substituted phenyl and piperazine derivatives via oxalamide linkages. Critical parameters include:

- Temperature control : Exothermic reactions during amide bond formation require cooling to prevent side products .

- Solvent selection : Polar aprotic solvents (e.g., DMF or DCM) enhance solubility and reaction efficiency .

- Purification : Chromatography (e.g., HPLC or flash column) ensures >95% purity, validated by NMR and mass spectrometry .

Q. How is the structural identity of the compound confirmed?

- Analytical techniques :

- NMR spectroscopy : Assigns protons (¹H) and carbons (¹³C) to verify substituent positions (e.g., dimethylamino and ethylphenyl groups) .

- IR spectroscopy : Confirms amide C=O stretches (~1650 cm⁻¹) and aromatic C-H bonds .

- Mass spectrometry : High-resolution MS validates the molecular formula (e.g., C₂₅H₃₄N₅O₂) and detects isotopic patterns .

Q. What in vitro assays are used for preliminary biological activity screening?

- Assays include :

- Enzyme inhibition : Fluorescence-based assays (e.g., kinase or protease targets) with IC₅₀ calculations .

- Receptor binding : Radioligand displacement studies (e.g., serotonin or dopamine receptors) using competitive binding protocols .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HepG2 or MCF-7) to assess antiproliferative effects .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production?

- Strategies :

- Flow chemistry : Continuous reactors improve scalability and reduce batch variability .

- Catalyst optimization : Palladium or copper catalysts enhance coupling efficiency in heterocyclic reactions .

- Byproduct mitigation : Inert atmospheres (N₂/Ar) prevent oxidation of sensitive groups like dimethylamino .

Q. What structure-activity relationship (SAR) insights guide derivative design?

- Key findings :

- Piperazine substitution : 4-Methylpiperazine enhances solubility and CNS penetration compared to unsubstituted analogs .

- Aromatic substituents : Ethylphenyl groups improve hydrophobic interactions with target pockets, while dimethylamino groups modulate electron density for binding .

- Oxalamide core : Rigidity from the oxalamide linkage restricts conformational flexibility, enhancing target selectivity .

Q. How can contradictory data in receptor binding assays be resolved?

- Approaches :

- Orthogonal validation : Cross-validate SPR and ITC data to confirm binding kinetics and thermodynamics .

- Molecular dynamics (MD) simulations : Identify allosteric binding pockets or pH-dependent protonation states (e.g., dimethylamino group at physiological pH) .

- Metabolite screening : LC-MS/MS detects degradation products that may interfere with assays .

Q. What in vivo models are suitable for pharmacokinetic (PK) studies?

- Models and methods :

- Rodent PK : Intravenous/oral dosing in rats with plasma sampling over 24h; LC-MS quantifies parent compound and metabolites .

- Tissue distribution : Autoradiography or whole-body imaging tracks compound accumulation in target organs (e.g., brain or liver) .

- CYP450 inhibition : Microsomal assays predict drug-drug interaction risks .

Key Challenges and Future Directions

- Metabolic stability : Address rapid hepatic clearance via prodrug strategies (e.g., esterification of oxalamide) .

- Blood-brain barrier (BBB) penetration : Modify logP values (target 2–3) through substituent engineering .

- Polypharmacology risks : Use proteome-wide affinity profiling to minimize off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.